

Application Note: Chromatographic Separation of Pantoprazole and Pantoprazole N-oxide

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Compound of Interest		
Compound Name:	Pantoprazole N-oxide	
Cat. No.:	B018355	Get Quote

Introduction

Pantoprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders.[1] During its synthesis and upon degradation, various related substances can be formed, including **Pantoprazole N-oxide**. The presence and quantity of these impurities must be carefully monitored to ensure the quality, safety, and efficacy of the pharmaceutical product. This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the effective separation and quantification of pantoprazole and its critical impurity, **Pantoprazole N-oxide**. The protocols provided are intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of pantoprazole.

Chemical Structures

Figure 1. Chemical Structures of Pantoprazole and Pantoprazole N-oxide.

Pantoprazole: 6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfinyl]-1H-benzimidazole[2] **Pantoprazole N-oxide**: 6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfinyl]-1H-benzimidazole[2]

Chromatographic Conditions and Performance

The separation of pantoprazole and **Pantoprazole N-oxide** can be effectively achieved using RP-HPLC. The following tables summarize typical chromatographic conditions and



performance data gathered from various validated methods.

Table 1: HPLC Chromatographic Conditions

Parameter	Condition
Column	Hypersil ODS, C18 (125 x 4.0 mm, 5 μm)[3][4]
Mobile Phase A	0.01 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 7.0 with Orthophosphoric Acid) [3][4]
Mobile Phase B	Acetonitrile[3][4]
Gradient Elution	Time (min)
0	
40	_
45	_
50	
Flow Rate	1.0 mL/min[3][4]
Column Temperature	40°C[3][4]
Detection Wavelength	290 nm[3][4][5]
Injection Volume	20 μL[3]
Diluent	Mobile Phase A and B in the ratio of 80:20 (v/v) [3]

Table 2: System Suitability and Validation Parameters

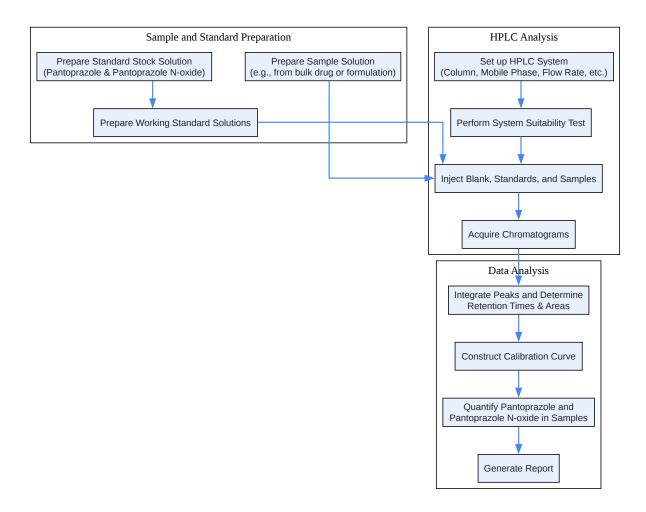


Parameter	Acceptance Criteria/Value	
Resolution (Pantoprazole and related impurities)	> 2.0[3]	
Tailing Factor	Not more than 2.0[6]	
Theoretical Plates	> 2000	
Linearity (r²)	> 0.999[3][4]	
Accuracy (Recovery)	80.0 - 120.0%[3]	
Precision (%RSD)	< 10%[3]	
Limit of Detection (LOD)	0.043 - 0.047 μg/mL[4]	
Limit of Quantification (LOQ)	0.13 - 0.14 μg/mL[4]	

Experimental Workflow

The following diagram illustrates the general workflow for the chromatographic separation and analysis of pantoprazole and its N-oxide.





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Figure 2. Experimental workflow for HPLC analysis.



Detailed Experimental Protocol

This protocol provides a step-by-step guide for the preparation of solutions and the chromatographic analysis.

- 1. Materials and Reagents
- Pantoprazole Sodium Reference Standard
- Pantoprazole N-oxide Reference Standard
- Potassium Dihydrogen Phosphate (KH₂PO₄), AR Grade
- Orthophosphoric Acid (H₃PO₄), AR Grade
- · Acetonitrile, HPLC Grade
- Water, HPLC Grade
- 0.45 μm Nylon Membrane Filter[3]
- 2. Preparation of Mobile Phases
- Mobile Phase A (Buffer): Dissolve 1.74 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water.[3] Adjust the pH to 7.0 with orthophosphoric acid.[3] Filter the solution through a 0.45 μm nylon membrane filter and degas.[3]
- Mobile Phase B: Acetonitrile, HPLC grade. Filter through a 0.45 μm nylon membrane filter and degas.[3]
- Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in the ratio of 80:20 (v/v).
- 3. Preparation of Standard Solutions
- Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Pantoprazole Sodium and Pantoprazole N-oxide reference standards and transfer to separate 100 mL volumetric flasks. Dissolve in and dilute to volume with the diluent.



- Working Standard Solution: From the stock solutions, prepare a mixed working standard solution containing pantoprazole and Pantoprazole N-oxide at a suitable concentration (e.g., 10 μg/mL) by diluting with the diluent.
- 4. Preparation of Sample Solution
- Bulk Drug: Accurately weigh about 23 mg of the pantoprazole sodium sample into a 50 mL volumetric flask.[3] Dissolve in and dilute to volume with the diluent.[3]
- Formulations (Tablets): Weigh and powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 46 mg of pantoprazole to a 100 mL volumetric flask.[7] Add about 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then dilute to volume with the diluent. Filter the solution through a 0.45 μm nylon filter, discarding the first few mL of the filtrate.
- 5. Chromatographic Analysis
- Set up the HPLC system with the chromatographic conditions specified in Table 1.
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 20 µL of the diluent (blank) to ensure no interfering peaks are present.
- Inject 20 μL of the working standard solution in replicate (e.g., n=5) to check for system suitability (resolution, tailing factor, and reproducibility).
- Inject 20 μL of the sample solution.
- Record the chromatograms and integrate the peaks corresponding to pantoprazole and Pantoprazole N-oxide.
- 6. Data Analysis
- Identify the peaks of pantoprazole and Pantoprazole N-oxide in the sample chromatogram
 by comparing their retention times with those of the standards.



Calculate the concentration of Pantoprazole N-oxide and other impurities in the sample
using the peak areas and the concentration of the standard solutions. The percentage of
impurity can be calculated using the following formula:

% Impurity = (Area of Impurity Peak / Area of Principal Peak in Standard) \times (Concentration of Standard / Concentration of Sample) \times 100

Conclusion

The described RP-HPLC method is specific, accurate, and precise for the simultaneous determination of pantoprazole and its N-oxide impurity. The method is suitable for routine quality control analysis of bulk drug and pharmaceutical formulations. The provided protocol and workflow offer a comprehensive guide for researchers and analysts in the pharmaceutical industry.

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